

Spectroscopic Data of Confertin: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Confertin**, a sesquiterpene lactone of interest for its biological activities. Due to the limited availability of directly published experimental spectra for **Confertin**, this guide presents expected spectroscopic data based on its known chemical structure and data from closely related compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a workflow for the spectroscopic analysis of natural products.

Confertin, with the chemical formula C₁₅H₂₀O₃, possesses a complex tricyclic structure featuring a γ-lactone, a ketone, an exocyclic methylene group, and several stereocenters.[1] This structural complexity gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

Data Presentation

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Confertin**.

Table 1: Expected ¹H NMR Spectroscopic Data for Confertin (in CDCl₃)



Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constants (J, Hz)
H-1	2.0 - 2.5	m	
Η-2α	1.5 - 1.8	m	
Η-2β	1.9 - 2.2	m	
H-3a	5.5 - 5.8	d	~2.5
H-3b	6.2 - 6.5	d	~3.0
H-6	3.8 - 4.2	t or dd	_
H-7	2.5 - 2.9	m	_
Η-8α	1.6 - 1.9	m	_
Н-8β	2.0 - 2.3	m	_
Η-9α	1.4 - 1.7	m	
Н-9β	1.8 - 2.1	m	
H-13a	5.4 - 5.7	d	~2.0
H-13b	6.1 - 6.4	d	~2.5
14-CH₃	1.0 - 1.2	S	
15-CH₃	1.1 - 1.3	d	~7.0

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 2: Expected ¹³C NMR Spectroscopic Data for Confertin (in CDCl₃)



Carbon Assignment Expected Chemical Shift (δ, ppm)	
C-1	40 - 45
C-2	25 - 30
C-3	120 - 125
C-4	140 - 145
C-5	210 - 215
C-6	80 - 85
C-7	50 - 55
C-8	20 - 25
C-9	35 - 40
C-10	45 - 50
C-11	138 - 142
C-12	170 - 175
C-13	120 - 125
C-14	15 - 20
C-15	18 - 22

Note: These are estimated values based on the analysis of similar sesquiterpene lactones. Actual experimental values may vary.[2][3][4][5]

Table 3: Expected Infrared (IR) Spectroscopic Data for Confertin



Functional Group	Expected Absorption Frequency (cm ⁻¹)	
y-Lactone C=O	1760 - 1780	
Ketone C=O	1700 - 1720	
C=C (exocyclic methylene)	1650 - 1670	
C-H (sp²)	3070 - 3090	
C-H (sp³)	2850 - 3000	
C-O	1000 - 1300	

Table 4: Expected Mass Spectrometry (MS) Data for

Confertin

lon	Expected m/z	Description
[M]+•	248.1412	Molecular Ion
[M-CH ₃]+	233	Loss of a methyl group
[M-H ₂ O]+	230	Loss of water
[M-CO]+	220	Loss of carbon monoxide from the ketone
[M-CO ₂]+	204	Loss of carbon dioxide from the lactone
[M-C ₃ H ₅ O]+	191	Fragmentation of the lactone ring

Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation:



- Accurately weigh 5-10 mg of purified Confertin.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Parameters:
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64, depending on sample concentration.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-12 ppm.
- 13C NMR Spectroscopy:
 - Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for carbon).
 - Parameters:
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
 - Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral width: 0-220 ppm.



- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - These experiments are crucial for the complete structural assignment of complex molecules like **Confertin**.
 - Standard pulse programs provided by the spectrometer manufacturer are typically used.
 - The parameters (e.g., spectral widths, number of increments, number of scans) are optimized based on the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of solid, purified **Confertin** directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
 - Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Sample Preparation:

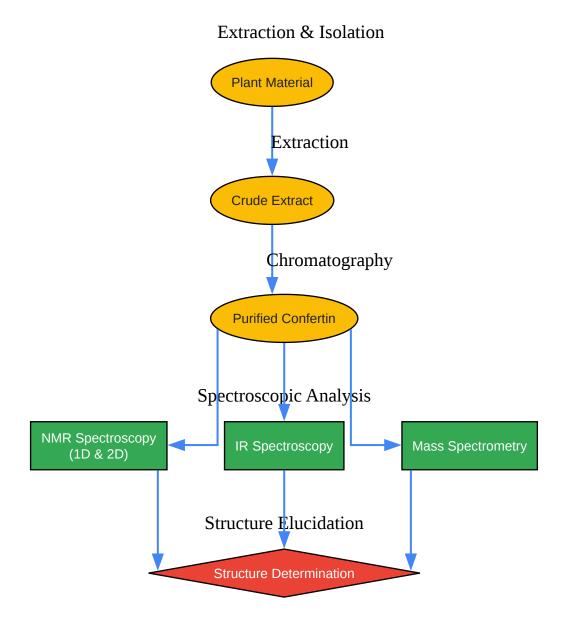


- Prepare a dilute solution of **Confertin** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (High-Resolution Mass Spectrometry HRMS):
 - Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
 Orbitrap mass analyzer, often coupled with an electrospray ionization (ESI) source.
 - Parameters (Positive Ion Mode):
 - Ionization mode: Electrospray Ionization (ESI+).
 - Mass range: m/z 50-500.
 - Capillary voltage, cone voltage, and other source parameters are optimized for maximum signal intensity of the molecular ion.
 - For fragmentation studies (MS/MS), the molecular ion ([M+H]⁺ or [M+Na]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Confertin**.





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